Chain-Length Comparison: C7 vs. C6 vs. C11 Linkers
PROTAC linkers with different methylene chain lengths produce distinct inter-ligand distances that directly affect ternary complex stability and degradation efficiency. 7-(tert-Butoxy)-7-oxoheptanoic acid provides a seven-carbon (C7) aliphatic spacer corresponding to an extended chain length of approximately 9.5 Å between the two coupling sites, compared to ~8.0 Å for the six-carbon Boc-6-aminohexanoic acid (C6) and ~14.5 Å for the eleven-carbon tert-butyl 11-aminoundecanoate (C11) . In systematic PROTAC linker optimization studies, alteration of a single methylene unit in the alkyl linker has been shown to shift the DC₅₀ (half-maximal degradation concentration) by 10- to 100-fold for specific E3 ligase/target protein pairs, as the optimal inter-ligand distance is uniquely determined by the protein–protein interface geometry of each ternary complex .
| Evidence Dimension | Effective linker length (extended chain between coupling sites) |
|---|---|
| Target Compound Data | ~9.5 Å (C7 chain, heptanedioic acid backbone) |
| Comparator Or Baseline | ~8.0 Å (C6 chain, Boc-6-aminohexanoic acid, CAS 6404-29-1); ~14.5 Å (C11 chain, tert-butyl 11-aminoundecanoate, CAS 220851-29-6) |
| Quantified Difference | +1.5 Å vs. C6; −5.0 Å vs. C11 |
| Conditions | Calculated from standard C–C bond lengths (1.54 Å) and bond angles (109.5°) for fully extended all-trans alkyl chains. Actual effective length in solution modulated by chain flexibility and solvation. |
Why This Matters
The ~1.5 Å incremental length difference between C7 and C6 linkers can determine whether a PROTAC degrader achieves sub-nanomolar vs. micromolar DC₅₀ values due to the precise geometric requirements of ternary complex formation; procurement of the incorrect chain-length linker necessitates complete synthetic re-optimization.
- [1] Bondeson, D.P.; Smith, B.E.; Burslem, G.M.; et al. Lessons in PROTAC Design from Targeted Protein Degradation. Cell Chem. Biol. 2018, 25, 78–87. View Source
- [2] Gadd, M.S.; Testa, A.; Lucas, X.; et al. Structural Basis of PROTAC Cooperative Recognition for Selective Protein Degradation. Nat. Chem. Biol. 2017, 13, 514–521. View Source
